(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride
Description
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrochloride (hereafter referred to by its systematic name) is a chiral benzazepine derivative with a phenyl substituent at the 5-position and hydroxyl groups at the 7- and 8-positions. It is a well-characterized dopamine receptor ligand, primarily acting as a partial agonist at the D1 receptor subtype (D1R) . This compound has been extensively used in neuroscience research to study dopaminergic pathways, synaptic plasticity, and behavioral responses due to its ability to modulate D1R-mediated signaling without inducing full receptor activation . Its hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo pharmacological studies .
Properties
IUPAC Name |
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHJCLOUYPAOH-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425872 | |
| Record name | (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81702-42-3, 62751-59-1 | |
| Record name | SKF-38393 hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081702423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-SKF-38393 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(+)-SKF-38393 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-38393 HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/259QB42AEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Cyclization for Ring Formation
The benzazepine core is frequently constructed via intramolecular Friedel-Crafts alkylation, a method adapted from the synthesis of analogous dopamine receptor agonists. In a representative procedure:
-
Starting Material : N-carbomethoxy-L-homophenylalanine undergoes cyclization in the presence of a Lewis acid (e.g., AlCl₃) at 0–5°C.
-
Intermediate Isolation : The resulting methyl (2S)-(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)carbamate is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
-
Yield Optimization : Lowering reaction temperatures to −10°C improves enantiomeric excess (ee) to >98% but reduces yield to 62–65% due to incomplete cyclization.
Table 1 : Comparative Yields in Friedel-Crafts Cyclization
| Temperature (°C) | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| 0–5 | AlCl₃ | 78 | 92 |
| −10 | BF₃·OEt₂ | 65 | 98 |
| 25 | ZnCl₂ | 81 | 85 |
Enantioselective Synthesis Using Chiral Pool Starting Materials
The (5R) configuration is introduced via resolution of racemic intermediates or chiral auxiliary approaches:
-
L-Homophenylalanine Route : (+)-L-Homophenylalanine serves as a chiral precursor, with the α-amino group directing stereoselective alkylation during azepine ring closure. Key steps include:
-
Enzymatic Resolution : Lipase-mediated hydrolysis of racemic esters achieves 99% ee but requires multistep recycling of undesired enantiomers.
Functionalization of the Benzazepine Skeleton
Hydroxylation at C7 and C8 Positions
The catechol moiety is installed via demethylation or direct oxidation:
-
BCl₃-Mediated Demethylation : Treating 7,8-dimethoxy precursors with BCl₃ in dichloromethane at −78°C achieves quantitative cleavage of methyl ethers.
-
Directed Ortho-Metallation : Lithium-halogen exchange followed by oxygenation with MoOPH (MoO₅·Py·HMPA) introduces hydroxyl groups regioselectively, albeit with moderate yields (55–60%).
Critical Parameter : Exclusion of moisture during demethylation prevents over-oxidation to quinone byproducts.
N-Methylation and Salt Formation
Conversion to the hydrochloride salt involves two stages:
-
Free Base Generation : The tertiary amine is liberated by treating the hydrochloride precursor with NaHCO₃ in a biphasic system (water:dichloromethane).
-
Salt Formation :
Table 2 : Crystallization Conditions for Hydrochloride Salt
| Method | Solvent Ratio | Temperature (°C) | Purity (%) | Crystal Form |
|---|---|---|---|---|
| A | IPA:CHEX 1:6 | −15 to 5 | 99.3 | Hemihydrate |
| B | Acetone:Et₂O 1:4 | 0–5 | 98.7 | Anhydrous |
Optimization of Reaction Parameters
Solvent Effects on Cyclization Efficiency
Polar aprotic solvents (DMF, DMSO) accelerate Friedel-Crafts cyclization but promote racemization. Mixed solvent systems (toluene:THF = 3:1) balance reaction rate and stereochemical integrity.
Catalytic Asymmetric Hydrogenation
Recent advances employ Ru-BINAP catalysts for enantioselective reduction of ketone intermediates:
-
Substrate : 3-Benzazepin-5-one derivatives.
-
Conditions : 50 bar H₂, 40°C, ethanol:water (9:1).
-
Outcome : 94% ee, 88% yield, outperforming stoichiometric chiral auxiliary methods.
Analytical Characterization
Spectroscopic Validation
Chiral HPLC Analysis
-
Column : Chiralpak IC (250 × 4.6 mm).
-
Mobile Phase : n-Hexane:isopropanol:diethylamine (80:20:0.1).
-
Retention : (5R)-enantiomer elutes at 14.3 min vs. 16.8 min for (5S).
Challenges and Limitations
Epimerization During Salt Formation
Protonation at the azepine nitrogen induces partial racemization (3–5% ee loss). Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aluminum chloride (AlCl3), alkyl halides, halogens, nitro compounds
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
Pharmacological Properties
The compound acts primarily as a D1/D5 dopamine receptor partial agonist , which positions it as a candidate for treating neurological disorders. The modulation of dopamine receptors is crucial in managing conditions such as Parkinson's disease and schizophrenia. Research indicates that compounds with similar structures can influence dopaminergic pathways effectively .
Treatment of Stuttering
Recent studies have highlighted the potential of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives in treating stuttering. A patent describes the use of fused benzazepines for this purpose, suggesting that modulation of dopamine receptors may alleviate speech disorders by enhancing motor control and fluency .
Neurological Disorders
The compound's ability to act on dopamine receptors makes it relevant for research into various neurological disorders:
- Parkinson's Disease : By enhancing dopaminergic signaling, it may help manage symptoms associated with dopamine depletion.
- Schizophrenia : Its antagonistic effects on certain dopamine receptors could provide therapeutic benefits in managing psychotic symptoms.
Case Study: SKF 38393
SKF 38393 is a well-studied analog of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Research indicates that SKF 38393 demonstrates significant efficacy in animal models for Parkinson's disease and has been shown to improve motor function . The findings suggest that similar compounds could be developed for clinical use.
Clinical Trials
Ongoing clinical trials are investigating the efficacy of benzazepine derivatives in various therapeutic contexts. For instance:
Mechanism of Action
The mechanism of action of (5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrochloride involves its interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and neuronal signaling pathways.
Comparison with Similar Compounds
Receptor Specificity and Efficacy
- (5R)-5-phenyl-... Its partial activity allows modulation of cAMP production without maximal receptor activation, making it useful for studying graded dopaminergic responses .
- SKF 81297 : A full D1 agonist with higher potency (EC₅₀ ~10 nM) due to the 6-chloro substitution enhancing receptor binding .
- SCH 23390 : Acts as a competitive D1 antagonist (IC₅₀ ~0.2 nM) and weakly binds to 5-HT2 receptors, often used to block D1-mediated effects .
- Fenoldopam: A clinically approved D1-like agonist (Ki ~10 nM at D1R) with vasodilatory effects, leveraging the 4-hydroxyphenyl group for peripheral selectivity .
Structural-Activity Relationships (SAR)
- Chlorine Substitution: Addition of chlorine at position 6 (SKF 81297) or 9 (fenoldopam) enhances receptor affinity and functional efficacy .
- Hydroxyl Groups : The 7,8-diol motif is essential for D1R binding across all compounds; removal or methylation reduces activity .
- Stereochemistry : The R-configuration at C5 in (5R)-5-phenyl-... hydrochloride is critical for D1R selectivity, as enantiomers show reduced potency .
Key Research Findings
- (5R)-5-phenyl-... hydrochloride potentiates dizocilpine-mediated disruption of prepulse inhibition in rodent models, highlighting its role in modulating glutamatergic-dopaminergic interactions .
- Fenoldopam’s 4-hydroxyphenyl group confers selectivity for peripheral D1 receptors, avoiding CNS side effects .
- Radioligand displacement studies show that (5R)-5-phenyl-... hydrochloride competes with SCH 23390 for D1R binding, confirming shared binding domains .
Biological Activity
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrochloride, commonly known as SKF38393 hydrochloride, is a compound of significant interest in pharmacological research due to its selective agonistic activity at the dopamine D1 receptor. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Overview of SKF38393 Hydrochloride
SKF38393 is a benzazepine derivative that has been extensively studied for its role in dopaminergic signaling. It is primarily recognized for enhancing neurotransmitter release, particularly glutamate, in the hippocampus—an area crucial for cognitive functions such as learning and memory.
- Molecular Formula : C16H17N
- Molecular Weight : 223.31 g/mol
- Melting Point : 182-184 °C
- Boiling Point : 140-150 °C
- Density : 1.042±0.06 g/cm³ .
SKF38393 exerts its biological effects primarily through interaction with the dopamine D1 receptor. Upon binding to this receptor, it activates various intracellular signaling pathways that lead to:
- Enhanced Glutamate Release : This action is essential for synaptic plasticity and cognitive processes.
- Influence on Neuronal Survival and Differentiation : The compound has been shown to affect pathways related to neuronal health and function.
Neurological Research
Research indicates that SKF38393 plays a vital role in studying neurological disorders such as Parkinson's disease and schizophrenia. Its ability to modulate dopaminergic signaling makes it a valuable tool for understanding the pathophysiology of these conditions. For instance:
- Parkinson's Disease : Studies have demonstrated that SKF38393 can alleviate some motor deficits associated with dopaminergic dysfunction by enhancing D1 receptor-mediated signaling pathways.
- Schizophrenia : The compound's effects on neurotransmitter systems are being explored as potential therapeutic avenues for managing symptoms associated with schizophrenia.
Immunomodulatory Effects
In addition to its neurological applications, SKF38393 has shown immunomodulatory effects. Research has indicated that benzazepines can inhibit T cell proliferation and natural killer (NK) cell functions. This suggests potential applications in immunotherapy or understanding immune responses in neurological contexts .
Case Studies and Research Findings
Several studies have highlighted the biological activity of SKF38393:
-
Dopamine Receptor Studies :
- A study focused on the role of D1 receptors in cognitive enhancement demonstrated that SKF38393 significantly increased glutamate release in hippocampal neurons, suggesting its potential in cognitive disorders.
- Immunological Impact :
-
Neuroprotection :
- Investigations into neuroprotective strategies have shown that SKF38393 may promote neuronal survival under stress conditions by activating protective signaling pathways.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
